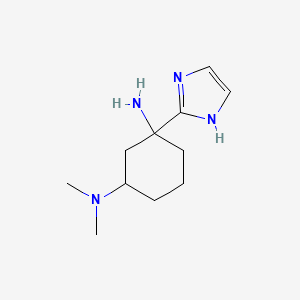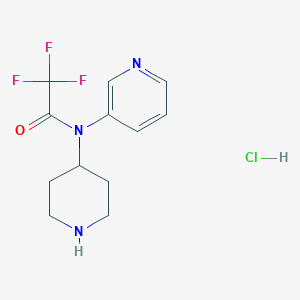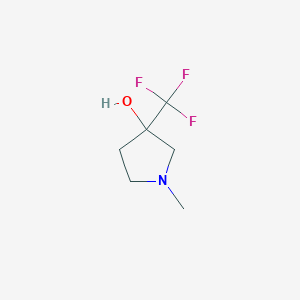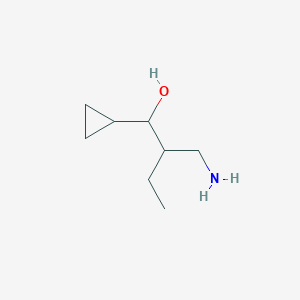
2-Hydroxy-3-(5-methylfuran-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(5-methylfuran-2-yl)propanoic acid is an organic compound with the molecular formula C8H10O4 It is a derivative of propanoic acid, featuring a hydroxyl group and a furan ring with a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(5-methylfuran-2-yl)propanoic acid typically involves the reaction of 5-methylfurfural with a suitable reagent to introduce the hydroxyl and propanoic acid functionalities. One common method involves the use of a Grignard reagent followed by oxidation and hydrolysis steps. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(5-methylfuran-2-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-3-(5-methylfuran-2-yl)propanoic acid.
Reduction: The compound can be reduced to form 2-hydroxy-3-(5-methylfuran-2-yl)propanol.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing various substituents at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions on the furan ring.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as 2-oxo-3-(5-methylfuran-2-yl)propanoic acid, 2-hydroxy-3-(5-methylfuran-2-yl)propanol, and substituted furan derivatives.
Scientific Research Applications
2-Hydroxy-3-(5-methylfuran-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(5-methylfuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and furan ring allow it to participate in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(furan-2-yl)propanoic acid: Lacks the methyl group on the furan ring.
3-Hydroxy-2-(5-methylfuran-2-yl)propanoic acid: Has a different arrangement of the hydroxyl and propanoic acid groups.
2-Hydroxy-3-(5-methylthiophen-2-yl)propanoic acid: Contains a thiophene ring instead of a furan ring.
Uniqueness
2-Hydroxy-3-(5-methylfuran-2-yl)propanoic acid is unique due to the presence of the methyl-substituted furan ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H10O4 |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2-hydroxy-3-(5-methylfuran-2-yl)propanoic acid |
InChI |
InChI=1S/C8H10O4/c1-5-2-3-6(12-5)4-7(9)8(10)11/h2-3,7,9H,4H2,1H3,(H,10,11) |
InChI Key |
OYEISLOWAKAUFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methoxyethyl)amino]-5-(4-methoxyphenyl)benzonitrile](/img/structure/B15257666.png)
![Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate](/img/structure/B15257677.png)





![4-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B15257710.png)
![4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}benzaldehyde](/img/structure/B15257714.png)

![tert-Butyl 1-(1-methyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B15257731.png)
![3-(Propan-2-YL)-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B15257737.png)
![[(4-Chloro-3-methylbutoxy)methyl]benzene](/img/structure/B15257744.png)

